molecular formula C15H12BrF3N4OS B11697264 3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11697264
M. Wt: 433.2 g/mol
InChI Key: CQTVHXQGMIMDJP-UHFFFAOYSA-N
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Description

“3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and thiophene groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the thiophene group: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Incorporation of the trifluoromethyl group: This step may involve trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Formation of the carboxamide group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom or the carboxamide group, resulting in debromination or amine formation.

    Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated compounds or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceutical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “3-bromo-N-(propan-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Brominated heterocycles: Compounds containing bromine atoms in heterocyclic structures.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups, known for their unique chemical properties.

Uniqueness

    Structural Complexity: The combination of bromine, thiophene, and trifluoromethyl groups in a single molecule is relatively rare.

    Potential Biological Activity: The unique structure may confer specific biological activities not observed in similar compounds.

Properties

Molecular Formula

C15H12BrF3N4OS

Molecular Weight

433.2 g/mol

IUPAC Name

3-bromo-N-propan-2-yl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H12BrF3N4OS/c1-7(2)20-14(24)12-11(16)13-21-8(9-4-3-5-25-9)6-10(15(17,18)19)23(13)22-12/h3-7H,1-2H3,(H,20,24)

InChI Key

CQTVHXQGMIMDJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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